Lipophilicity Reduction: N,N-Dimethyl vs. N,N-Diethyl Analog Improves Drug-Likeness
A direct, atom-for-atom structural comparison with the closest commercially available analog, N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide, reveals a critical difference in lipophilicity. The target N,N-dimethyl compound exhibits a significantly lower computed hydrophobicity (XLogP3-AA = 1.9) compared to its N,N-diethyl counterpart (XLogP3-AA = 2.7) [1][2]. Lower lipophilicity is a key driver of reduced off-target promiscuity, improved aqueous solubility, and more favorable metabolic clearance profiles, directly influencing the utility of this compound as a high-quality starting point for hit-to-lead optimization.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide (MLS000778454): XLogP3-AA = 2.7 |
| Quantified Difference | The target compound is 0.8 log units less lipophilic, representing a more than 6-fold decrease in the octanol/water partition coefficient. |
| Conditions | Computed using XLogP3 3.0 (PubChem) and reported by GLASS database [2]. |
Why This Matters
This quantified difference in lipophilicity directly supports the selection of the N,N-dimethyl analog over the N,N-diethyl variant for research programs prioritizing lead-like physicochemical properties, a well-established principle in modern drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 829950. Computed XLogP3-AA property. View Source
- [2] GLASS database (Zhang Group). Ligand entry for MLS000778454. Molecular weight, XLogP, and hydrogen bond acceptor/donor counts. View Source
